Cas no 2226288-25-9 (5-Chloro-2-ethynyl-1,3-difluorobenzene)

5-Chloro-2-ethynyl-1,3-difluorobenzene is a halogenated aromatic compound featuring a chloro and two fluoro substituents, along with an ethynyl functional group. This structure imparts unique reactivity, making it valuable as a building block in organic synthesis, particularly for cross-coupling reactions and the construction of complex molecular frameworks. The presence of both electron-withdrawing halogens and the ethynyl group enhances its utility in palladium-catalyzed transformations, such as Sonogashira couplings. Its distinct substitution pattern also allows for selective functionalization, enabling precise modifications in pharmaceutical and agrochemical intermediates. The compound’s stability and well-defined reactivity profile make it a reliable choice for advanced synthetic applications.
5-Chloro-2-ethynyl-1,3-difluorobenzene structure
2226288-25-9 structure
Product Name:5-Chloro-2-ethynyl-1,3-difluorobenzene
CAS No:2226288-25-9
MF:C8H3ClF2
MW:172.559228181839
MDL:MFCD32859652
CID:5669073
PubChem ID:146013759
Update Time:2025-10-30

5-Chloro-2-ethynyl-1,3-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2226288-25-9
    • EN300-27146914
    • 5-Chloro-2-ethynyl-1,3-difluorobenzene
    • MDL: MFCD32859652
    • Inchi: 1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
    • InChI Key: NAKKCHRUYAYPFZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C#C)=C(C=1)F)F

Computed Properties

  • Exact Mass: 171.9891341g/mol
  • Monoisotopic Mass: 171.9891341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0Ų

5-Chloro-2-ethynyl-1,3-difluorobenzene Pricemore >>

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5-Chloro-2-ethynyl-1,3-difluorobenzene Related Literature

Additional information on 5-Chloro-2-ethynyl-1,3-difluorobenzene

5-Chloro-2-ethynyl-1,3-difluorobenzene (CAS No. 2226288-25-9)

5-Chloro-2-ethynyl-1,3-difluorobenzene is a highly specialized aromatic compound with the CAS registry number CAS No. 2226288-25-9. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, fluorine atoms, and an ethynyl group. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule in various research and industrial applications.

The synthesis of 5-Chloro-2-ethynyl-1,3-difluorobenzene involves advanced organic chemistry techniques, often leveraging palladium-catalyzed cross-coupling reactions or other specialized methods. Recent studies have highlighted its potential as a building block in the construction of complex organic frameworks, particularly in the development of novel pharmaceutical agents and advanced materials. Its ability to undergo further functionalization has made it a cornerstone in modern organic synthesis.

One of the most promising applications of 5-Chloro-2-ethynyl-1,3-difluorobenzene lies in its role as an intermediate in drug discovery. Researchers have explored its use in designing bioactive compounds targeting various therapeutic areas, including cancer and infectious diseases. The fluorine and chlorine substituents contribute to its pharmacokinetic properties, enhancing bioavailability and stability.

In addition to its pharmaceutical applications, 5-Chloro-2-ethynyl-1,3-difluorobenzene has shown potential in materials science. Its rigid aromatic structure and electron-withdrawing groups make it suitable for applications in optoelectronics and advanced polymer systems. Recent advancements in nanotechnology have further expanded its utility as a precursor for nanostructured materials.

The chemical stability of 5-Chloro-2-ethynyl-1,3-difluorobenzene under various reaction conditions has been extensively studied. Its resistance to oxidative degradation and thermal stability make it ideal for high-throughput screening processes in combinatorial chemistry. Furthermore, its compatibility with common solvents and reagents facilitates large-scale synthesis.

From an environmental perspective, the ecological impact of 5-Chloro-2-ethynyl-1,3-difluorobenzene has been a subject of recent research. Studies indicate that its biodegradation pathways are influenced by microbial activity and environmental conditions. Understanding these factors is crucial for developing sustainable practices in its production and disposal.

In conclusion, 5-Chloro-2-Ethynyl -1 ,3-Difluoro Benzene ( CAS No . ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and wide-ranging applications underscore its importance across multiple scientific disciplines. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations.

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